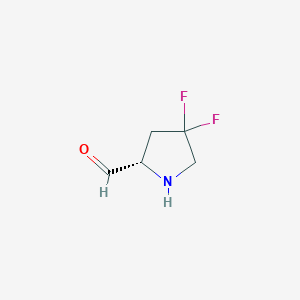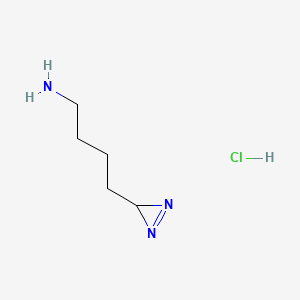
4-(3H-diazirin-3-yl)butan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3H-diazirin-3-yl)butan-1-amine hydrochloride is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is often used in chemical biology and medicinal chemistry due to its unique photoreactive properties. When exposed to UV light, the diazirine ring can form a highly reactive carbene, which can covalently bond to nearby molecules, making it a valuable tool for studying molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3H-diazirin-3-yl)butan-1-amine hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazirine-forming reagent under specific conditions.
Attachment of the butan-1-amine group:
Hydrochloride formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3H-diazirin-3-yl)butan-1-amine hydrochloride can undergo several types of chemical reactions:
Photoreaction: Upon exposure to UV light, the diazirine ring forms a carbene, which can insert into C-H, N-H, O-H, and other bonds.
Substitution reactions: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different products.
Common Reagents and Conditions
Photoreaction: UV light is the primary reagent, often in the presence of a suitable solvent like acetonitrile.
Substitution reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.
Oxidation and reduction: Reagents like hydrogen peroxide, sodium borohydride, or other oxidizing/reducing agents can be used.
Major Products
Photoreaction: Covalently bonded adducts with various molecules.
Substitution reactions: Alkylated or acylated derivatives.
Oxidation and reduction: Oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(3H-diazirin-3-yl)butan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe to study molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to identify and study protein-ligand interactions.
Medicine: Utilized in drug discovery and development to investigate the binding sites and mechanisms of action of potential therapeutic agents.
Industry: Applied in the development of new materials and coatings with specific properties.
Wirkmechanismus
The primary mechanism of action of 4-(3H-diazirin-3-yl)butan-1-amine hydrochloride involves the formation of a reactive carbene upon exposure to UV light. This carbene can insert into various bonds, forming covalent attachments with nearby molecules. This property makes it a powerful tool for studying molecular interactions and identifying binding sites in complex biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine: Similar structure with an alkyne group, used for chemical probe synthesis.
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: Contains a carboxylic acid group, used for UV light-induced covalent modification.
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzyl amine: Features a trifluoromethyl group, used in photo-crosslinking applications.
Uniqueness
4-(3H-diazirin-3-yl)butan-1-amine hydrochloride is unique due to its specific combination of a diazirine ring and a butan-1-amine moiety, which provides a balance of reactivity and stability. This makes it particularly useful for applications requiring precise control over molecular interactions and covalent bonding.
Eigenschaften
CAS-Nummer |
2866353-75-3 |
|---|---|
Molekularformel |
C5H12ClN3 |
Molekulargewicht |
149.62 g/mol |
IUPAC-Name |
4-(3H-diazirin-3-yl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11N3.ClH/c6-4-2-1-3-5-7-8-5;/h5H,1-4,6H2;1H |
InChI-Schlüssel |
OCRSRAZYPKSKKO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN)CC1N=N1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15301115.png)
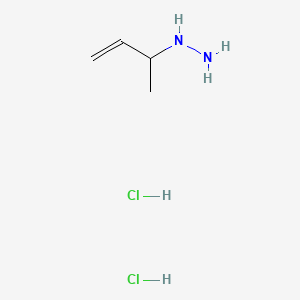

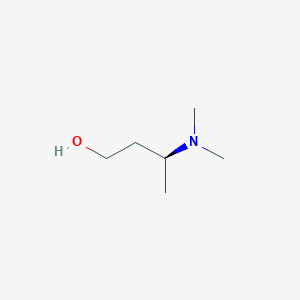

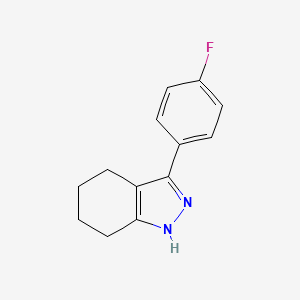
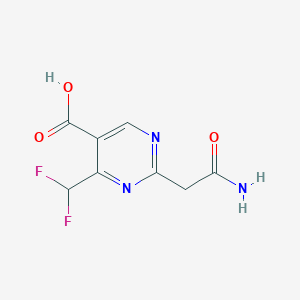

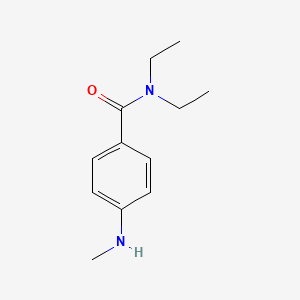
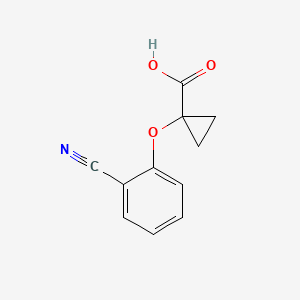

![1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride](/img/structure/B15301180.png)
![ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15301186.png)
